1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring, a methoxyphenyl group, and a pyrrolidinone moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps:
Formation of the Cyclohexene Derivative: Starting with cyclohexene, the compound undergoes a series of reactions to introduce the ethyl group at the 2-position.
Synthesis of the Pyrrolidinone Derivative: The pyrrolidinone moiety is synthesized separately, often starting from a suitable amine and a ketone.
Coupling Reaction: The cyclohexene derivative and the pyrrolidinone derivative are then coupled using a urea-forming reaction, typically involving reagents such as isocyanates or carbamates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting ketones to alcohols.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids or aldehydes.
Reduction: May produce alcohols or amines.
Substitution: Can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-hydroxyphenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but with a hydroxy group instead of a methoxy group.
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-methylphenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-26-18-9-5-8-17(13-18)23-14-16(12-19(23)24)22-20(25)21-11-10-15-6-3-2-4-7-15/h5-6,8-9,13,16H,2-4,7,10-12,14H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNASFJCIQHMTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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